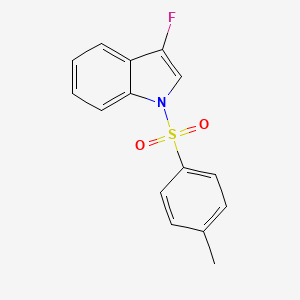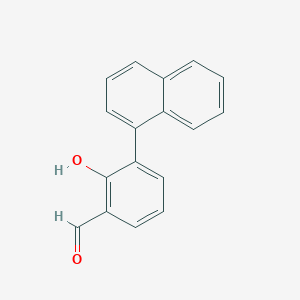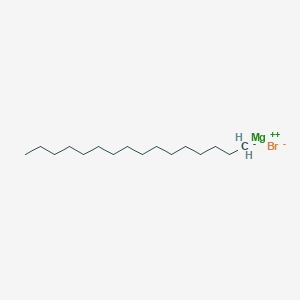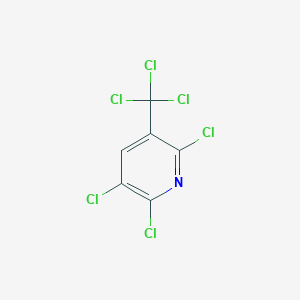
(Perfluoro-n-butyl)benzene; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Perfluoro-n-butyl)benzene, also known as PFNB, is a fluorinated organic compound that has been widely used in scientific research. It is a colorless liquid with a melting point of -25.7°C and a boiling point of 176.5°C. PFNB is a fluorinated hydrocarbon with a molecular formula of C8F17. It has been used in a variety of applications, including as a solvent, a surfactant, an antioxidant, and a lubricant. PFNB is also used as a reagent in organic synthesis, and is available in a 97% purity grade.
Mecanismo De Acción
(Perfluoro-n-butyl)benzene; 97% acts as a solvent for the synthesis of organic compounds and as a surfactant for the preparation of colloids and nanomaterials. It is also used as an antioxidant and a lubricant in the manufacture of plastics. Additionally, (Perfluoro-n-butyl)benzene; 97% acts as a reagent in the synthesis of other fluorinated compounds, such as perfluoroalkyl iodides and perfluoroalkyl sulfonates.
Biochemical and Physiological Effects
(Perfluoro-n-butyl)benzene; 97% is generally regarded as non-toxic and non-irritating to the skin, eyes, and respiratory tract. However, it is known to be a skin sensitizer, and can cause contact dermatitis in some individuals. It is also known to be volatile, and can cause eye and respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Perfluoro-n-butyl)benzene; 97% in lab experiments include its high purity grade (97%), its low melting point (-25.7°C), and its low boiling point (176.5°C). Additionally, it is non-toxic and non-irritating to the skin, eyes, and respiratory tract. However, it is volatile and can cause eye and respiratory irritation if inhaled. It is also a skin sensitizer, and can cause contact dermatitis in some individuals.
Direcciones Futuras
Future research into the use of (Perfluoro-n-butyl)benzene; 97% could include the development of new applications, such as its use as a fuel additive or as a lubricant in the manufacture of medical devices. Additionally, research could be conducted into the development of new synthesis methods for (Perfluoro-n-butyl)benzene; 97%, as well as into the development of new compounds derived from (Perfluoro-n-butyl)benzene; 97%. Additionally, research could be conducted into the biochemical and physiological effects of (Perfluoro-n-butyl)benzene; 97%, as well as into the development of methods to reduce its toxicity and irritancy. Finally, research could be conducted into the environmental effects of (Perfluoro-n-butyl)benzene; 97%, as well as into methods to reduce its environmental impact.
Métodos De Síntesis
(Perfluoro-n-butyl)benzene; 97% is synthesized through a two-step process. The first step involves the reaction of perfluorobutane and hydrochloric acid, which yields a perfluorobutyl chloride intermediate. The second step involves the reaction of this intermediate with benzene in the presence of a catalyst such as sodium hydroxide, which yields (Perfluoro-n-butyl)benzene; 97%. The reaction is typically carried out at a temperature of 150-200°C and a pressure of 1-2 bar.
Aplicaciones Científicas De Investigación
(Perfluoro-n-butyl)benzene; 97% has been widely used in scientific research, particularly in the fields of organic synthesis and materials science. It is used as a solvent for the synthesis of organic compounds, and as a surfactant for the preparation of colloids and nanomaterials. It is also used as an antioxidant and a lubricant in the manufacture of plastics. Additionally, (Perfluoro-n-butyl)benzene; 97% is used as a reagent in the synthesis of other fluorinated compounds, such as perfluoroalkyl iodides and perfluoroalkyl sulfonates.
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F9/c11-7(12,6-4-2-1-3-5-6)8(13,14)9(15,16)10(17,18)19/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACASBRIKDMTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454425 |
Source


|
| Record name | (Nonafluorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2398-75-6 |
Source


|
| Record name | (Nonafluorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

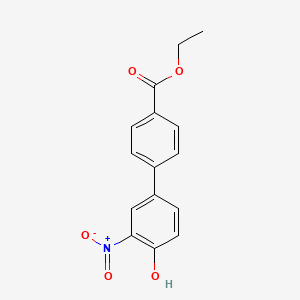
![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)
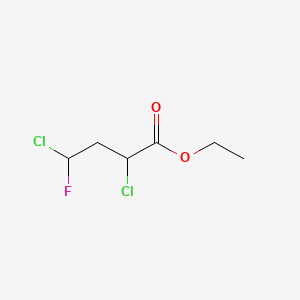
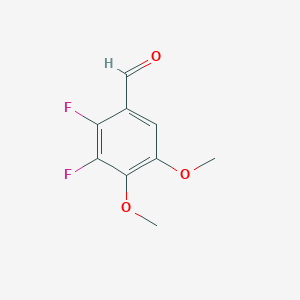
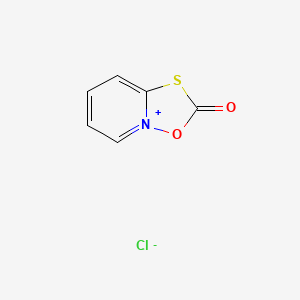
![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)
![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)
